3-Bromo-2-piperidinopyridine, HCl
Overview
Description
3-Bromo-2-piperidinopyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2. It is a brominated derivative of piperidinopyridine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-piperidinopyridine, HCl typically involves the bromination of 2-piperidinopyridine. The reaction is carried out under controlled conditions, often using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. The compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-piperidinopyridine, HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions varying based on the specific nucleophile used.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted piperidinopyridines, depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-piperidinopyridine, HCl is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Mechanism of Action
The mechanism by which 3-Bromo-2-piperidinopyridine, HCl exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine
5-Bromo-2-piperidinopyridine
This comprehensive overview provides a detailed understanding of 3-Bromo-2-piperidinopyridine, HCl, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-2-piperidin-1-ylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKQTKAJDILMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-07-0 | |
Record name | Pyridine, 3-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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